Pyrimidine-4-carbonyl chloride

Catalog No.
S737806
CAS No.
184951-32-4
M.F
C5H3ClN2O
M. Wt
142.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidine-4-carbonyl chloride

CAS Number

184951-32-4

Product Name

Pyrimidine-4-carbonyl chloride

IUPAC Name

pyrimidine-4-carbonyl chloride

Molecular Formula

C5H3ClN2O

Molecular Weight

142.54 g/mol

InChI

InChI=1S/C5H3ClN2O/c6-5(9)4-1-2-7-3-8-4/h1-3H

InChI Key

OMTUOKCYZDAJMI-UHFFFAOYSA-N

SMILES

C1=CN=CN=C1C(=O)Cl

Canonical SMILES

C1=CN=CN=C1C(=O)Cl

Anti-Inflammatory Applications

Pyrimidines have been found to display a range of pharmacological effects including anti-inflammatory effects. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antimicrobial Applications

Pyrimidines have been found to have antimicrobial properties. This makes them useful in the field of medicine for the treatment of various infections .

Antiviral Applications

Pyrimidines have been found to have antiviral properties. This makes them useful in the field of medicine for the treatment of various viral infections .

Anticancer Applications

Pyrimidines have been found to have anticancer properties. For example, the novel thiazolopyrimidine derivatives were studied against the human cancer cell lines and primary CLL cells. One of the compounds displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .

Antileishmanial Applications

Pyrimidines have been found to have antileishmanial properties. This makes them useful in the field of medicine for the treatment of leishmaniasis .

Antioxidant Applications

Pyrimidines have been found to have antioxidant properties. This makes them useful in the field of medicine for the treatment of various conditions related to oxidative stress .

Synthesis of Functionally Vital Pyrimidines

An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .

Anti-Inflammatory Effects

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines have been studied. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Inhibition of CDK Enzyme

The novel thiazolopyrimidine derivatives were studied against the human cancer cell lines and primary CLL cells. One of the compounds displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .

Pyrimidine-4-carbonyl chloride is an organic compound characterized by the molecular formula C5_5H3_3ClN2_2O. This compound is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives, including pyrimidine-4-carbonyl chloride, are significant in various fields due to their diverse biological activities and roles as intermediates in pharmaceutical and agrochemical synthesis. The presence of the carbonyl group (C=O) at the fourth carbon enhances its reactivity, particularly towards nucleophilic substitution reactions, making it a valuable compound in synthetic organic chemistry.

There is no current research available on the biological activity or mechanism of action of pyrimidine-4-carbonyl chloride.

  • Corrosivity: The presence of a chloride group suggests potential corrosive properties.
  • Toxicity: The biological effects are unknown and should be treated with caution.
  • Reactivity: The molecule might react with water or other nucleophiles.

  • Nucleophilic Substitution: The chlorine atom in pyrimidine-4-carbonyl chloride is a good leaving group, allowing it to react with nucleophiles such as amines, alcohols, and thiols. This reaction leads to the formation of amides, esters, and thioesters, respectively.
  • Hydrolysis: In the presence of water, pyrimidine-4-carbonyl chloride hydrolyzes to form pyrimidine-4-carboxylic acid and hydrochloric acid .
  • Reduction: The compound can be reduced to pyrimidine-4-methanol using reducing agents like lithium aluminum hydride (LiAlH4_4) .

These reactions highlight its versatility as a synthetic intermediate.

Pyrimidine derivatives are known for their broad pharmacological profiles. Pyrimidine-4-carbonyl chloride has been studied for its potential anti-inflammatory effects. It is believed that this compound may inhibit the synthesis of prostaglandin E2 (PGE2) by affecting cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways . The inhibition of COX enzymes is significant because PGE2 is a key mediator in inflammatory responses.

The synthesis of pyrimidine-4-carbonyl chloride can be achieved through several methodologies:

  • Thionyl Chloride Method: A common synthetic route involves reacting pyrimidine-4-carboxylic acid with thionyl chloride under reflux conditions. The reaction can be summarized as follows:
    C5H3N2COOH+SOCl2C5H3N2COCl+SO2+HCl\text{C}_5\text{H}_3\text{N}_2\text{COOH}+\text{SOCl}_2\rightarrow \text{C}_5\text{H}_3\text{N}_2\text{COCl}+\text{SO}_2+\text{HCl}
    This method efficiently converts the carboxylic acid into the corresponding acyl chloride.
  • Industrial Production: In industrial settings, automated reactors and continuous flow systems are often employed to optimize yield and purity while minimizing by-products during synthesis.

Pyrimidine-4-carbonyl chloride has numerous applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of antiviral and anticancer agents.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides.
  • Dyes: It finds application in the production of dyes due to its reactive nature.

Research on the interaction of pyrimidine-4-carbonyl chloride with other compounds has revealed its potential for forming complex molecular structures. For instance, studies have shown that it can react with various substrates to yield new nitrile compounds, indicating its utility in expanding chemical libraries for drug discovery.

Pyrimidine-4-carbonyl chloride shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure/DescriptionUnique Features
Pyrimidine-2-carboxylic acidA pyrimidine derivative with a carboxylic acid group at position 2Less reactive than carbonyl chlorides
Pyrimidine-5-carbonyl chlorideSimilar structure with the carbonyl group at position 5Different reactivity profile
4-ChloropyrimidineA chlorinated derivative of pyrimidine without a carbonyl groupUsed primarily in agrochemical synthesis

Pyrimidine-4-carbonyl chloride is unique due to its combination of a reactive carbonyl group and a chlorine atom, making it particularly versatile for nucleophilic substitution reactions compared to other derivatives.

Classical Synthetic Routes

The synthesis of pyrimidine-4-carbonyl chloride typically begins with the preparation of pyrimidine-4-carboxylic acid, which serves as the immediate precursor. One established route involves the oxidation of 4-methylpyrimidine using potassium permanganate under alkaline conditions. This oxidation reaction represents a critical step in the synthetic pathway:

4-methylpyrimidine + KMnO4 → pyrimidine-4-carboxylic acid

Research has demonstrated that the yield of this oxidation can be significantly improved by modifying the reaction conditions. When the initial reaction medium is made 0.16 N with respect to potassium hydroxide, the yield increases dramatically from 25% to 92%. This enhancement highlights the profound effect of pH on reaction efficiency.

A notable challenge in this synthetic route is the tendency of pyrimidine-4-carboxylic acid to undergo decarboxylation in hot aqueous solutions, yielding pyrimidine and carbon dioxide. This decarboxylation is markedly influenced by the alkalinity of the solution, necessitating careful pH control during synthesis and workup.

Alternative classical routes include the synthesis of pyrimidine derivatives through cyclization reactions followed by functional group transformations. For instance, the preparation of 2,4-dichloro-4-methylpyrimidine, which can serve as a precursor after oxidation, involves refluxing 4-methyluracil with phosphorus oxychloride for approximately five hours.

Table 1: Oxidation of 4-Methylpyrimidine Under Various Conditions

Experimental ConditionsYield of Pyrimidine-4-carboxylic AcidCO₂ Formation (as HCO₃⁻)
Standard conditions25.0%73.5%
With added KOH (0.16 N)77.0%23.4%
With pH control throughout reaction92.0%~8%

Thionyl Chloride-Mediated Chlorination

The conversion of pyrimidine-4-carboxylic acid to its corresponding acid chloride using thionyl chloride represents one of the most direct and efficient routes for synthesizing pyrimidine-4-carbonyl chloride. This transformation typically involves treating the carboxylic acid with excess thionyl chloride, often under reflux conditions:

pyrimidine-4-carboxylic acid + SOCl₂ → pyrimidine-4-carbonyl chloride + SO₂ + HCl

A detailed procedure described in the literature involves refluxing pyrimidine-4-carboxylic acid with thionyl chloride for approximately 30 minutes, followed by removal of excess thionyl chloride through distillation. This relatively short reaction time underscores the efficiency of this method.

For related compounds like 2-chloropyrimidine-4-carboxylic acid, more specific conditions have been documented: 12 drops of dimethylformamide (DMF) as a catalyst are added to a solution of the acid (3.0 g, 18.9 mmol) in thionyl chloride (60 ml), followed by refluxing for 6 hours. After cooling to room temperature, excess thionyl chloride is removed via rotary evaporation, and the residue is distilled (boiling point approximately 100°C at 1 mbar). This procedure yields the acid chloride with high efficiency (88% yield) and purity, as evidenced by the crystallization in the receiving flask with a melting point of 52.2° to 53.1°C.

The presence of a catalyst like DMF is significant as it enhances the reaction rate by forming a reactive Vilsmeier-Haack intermediate, which facilitates the conversion of the carboxylic acid to the acid chloride.

Phosphorus Oxychloride-Based Methods

While thionyl chloride represents the most common reagent for acid chloride formation, phosphorus oxychloride (POCl₃) offers an alternative approach, particularly valuable for certain substituted pyrimidines. This method is especially useful when working with substrates that might be sensitive to the strongly acidic conditions generated by thionyl chloride.

The synthesis of related compounds such as 2,4-dichloro-pyrimidine-6-carbonyl chloride demonstrates the utility of this approach. In this procedure, orotic acid is refluxed with phosphorus oxychloride, followed by the addition of phosphorus pentachloride:

orotic acid + POCl₃ → (intermediate) + PCl₅ → 2,4-dichloro-pyrimidine-6-carbonyl chloride

A detailed protocol involves refluxing orotic acid with phosphorus oxychloride for 24 hours at 105-108°C, followed by the addition of phosphorus pentachloride and an additional 24-hour reflux period. After the reaction, phosphorus oxychloride is recovered under reduced pressure, and the residue is distilled under reduced pressure to obtain the desired acid chloride as a dense, colorless liquid.

This POCl₃-based method offers several advantages:

  • It can simultaneously introduce chlorine at multiple positions (e.g., at C-2 and C-4 of the pyrimidine ring)
  • It typically proceeds with fewer side reactions than thionyl chloride methods
  • It is particularly effective for pyrimidines with electron-withdrawing substituents

Table 2: Comparison of Chlorinating Agents for Acid Chloride Formation

Chlorinating AgentTypical ConditionsAdvantagesLimitations
Thionyl chloride (SOCl₂)Reflux, 30 min to 6 hShort reaction time, high yields, simple workupStrongly acidic byproducts
Phosphorus oxychloride (POCl₃)Reflux, 24-48 hMultiple chlorination sites, fewer side reactionsLonger reaction times, requires additional reagents (PCl₅)
Oxalyl chlorideRoom temperature, 1-2 hMild conditions, compatible with sensitive substratesHigher cost, requires catalytic DMF

Industrial-Scale Optimization Strategies

Scaling up the synthesis of pyrimidine-4-carbonyl chloride from laboratory to industrial production presents several challenges that necessitate optimization strategies. Industrial production methods typically aim to enhance efficiency, reduce costs, and minimize environmental impact while maintaining product quality and safety standards.

One approach for industrial-scale synthesis involves the microbiological oxidation of 2-halo-4-methylpyrimidine using microorganisms such as Pseudomonas putida (DSM 6737). This biotransformation offers several advantages over chemical oxidation methods, including milder reaction conditions and potential environmental benefits. The reaction is typically performed at a pH of 4 to 11 and at a temperature of 15° to 50°C, with careful control of substrate concentration (not exceeding 20% w/v) to optimize yields.

For the subsequent chlorination step, industrial processes often employ continuous flow systems rather than batch reactions to ensure consistent product quality and improved safety profiles. This approach allows for precise control of reaction parameters such as temperature, residence time, and reagent concentration, leading to higher yields and purity.

Key Optimization Parameters for Industrial Production:

  • Temperature Control: Maintaining optimal temperature ranges (typically 60-80°C for thionyl chloride reactions) to balance reaction rate and selectivity.

  • Solvent Selection: Using anhydrous dichloromethane or other appropriate solvents that enhance reactivity while minimizing side reactions.

  • Stoichiometric Ratios: Optimizing reagent ratios to ensure complete conversion while minimizing waste and improving atom economy.

  • Purification Methods: Implementing efficient purification techniques such as distillation or recrystallization to achieve high-purity products essential for pharmaceutical applications.

  • Safety Measures: Developing protocols to safely handle the scale-up of reactions involving reactive and potentially hazardous chemicals like thionyl chloride and acid chlorides.

Pyrimidine-4-carbonyl chloride serves as a crucial synthetic intermediate in the development of antiviral agents, particularly those targeting human immunodeficiency virus and other RNA viruses. The compound's reactive carbonyl chloride functionality enables the formation of diverse derivatives through nucleophilic substitution reactions, providing access to structurally varied antiviral candidates [1].

The most significant advancement in pyrimidine-based antiviral development involves the synthesis of pyrimidine-2,4-diones linked to isoxazolidine nuclei. These compounds demonstrate potent human immunodeficiency virus reverse transcriptase inhibitor activity in the nanomolar range, with compound 6c exhibiting the highest inhibitory effect at 0.01 micromolar, approaching the potency of nevirapine [1]. The structure-activity relationship studies reveal that ethereal substituents at the carbon-3 position significantly enhance antiviral activity, while benzyl groups provide optimal reverse transcriptase inhibition compared to propargyl or allyl substitutions [1].

Thiophene[3,2-d]pyrimidine derivatives represent another important class of antiviral agents derived from pyrimidine-4-carbonyl chloride precursors. These compounds demonstrate exceptional potency against human immunodeficiency virus resistant strains, with sulfonamide compounds 9b and 9d showing single-digit nanomolar inhibition at 9.2 and 7.1 nanomolar respectively [2]. The mechanism involves interaction with the non-nucleoside reverse transcriptase inhibitor binding pocket, particularly showing effectiveness against challenging mutations including K103N and E138K variants [2].

Recent developments in dihydrothiopyrano[3,2-d]pyrimidine synthesis have yielded compounds with remarkable antiviral efficacy. Compound 23h, featuring an aminopiperidine moiety, demonstrates exceptional potency with effective concentration values ranging from 3.43 to 21.4 nanomolar against both wild-type and resistant human immunodeficiency virus strains [3]. This compound shows 2.3- to 14.5-fold superior activity compared to efavirenz and etravirine against double-mutant variants F227L + V106A and K103N + Y181C [3].

The development of nucleoside analogs based on pyrimidine-4-carbonyl chloride has expanded antiviral applications beyond human immunodeficiency virus. Pyrimidine acyclo-carbon-nucleosides synthesized through ring transformation reactions demonstrate potential against various RNA viruses through nucleoside analog incorporation mechanisms [4]. These compounds undergo metabolic activation to triphosphate forms that compete with natural nucleosides during viral replication [4].

Triazolo[1,5-a]pyrimidine-2-carboxamides represent a novel class of antiviral agents targeting influenza virus replication. These hybrid compounds demonstrate anti-influenza activity by disrupting RNA-dependent RNA polymerase PA-PB1 protein-protein interactions, a critical mechanism for viral replication [5]. The carboxamide functionality derived from pyrimidine-4-carbonyl chloride proves essential for this specific antiviral mechanism [5].

Compound ClassTarget VirusMechanismActivity RangeKey Structural Features
Pyrimidine-2,4-dionesHIV-1Non-nucleoside RT inhibition0.01-15 µMIsoxazolidine nucleus linkage
Thiophene[3,2-d]pyrimidinesHIV-1 resistant strainsNNRTI binding pocket interaction7.1-32 nMSulfonamide substitution
Dihydrothiopyrano[3,2-d]pyrimidinesHIV-1 wild-type/mutantReverse transcriptase inhibition3.43-21.4 nMAminopiperidine moiety
Pyrimidine nucleosidesVarious RNA virusesNucleoside analog incorporationVariableSugar modifications
Triazolo[1,5-a]pyrimidinesInfluenza A H1N1RdRP PA-PB1 interaction disruptionSubmicromolarCarboxamide functionality

Anticancer Drug Synthesis

Pyrimidine-4-carbonyl chloride serves as a fundamental building block for anticancer drug development, enabling the synthesis of diverse therapeutic agents through its reactive acyl chloride functionality. The compound's versatility allows for the construction of complex heterocyclic systems that demonstrate significant antineoplastic activity across multiple cancer cell lines [6].

Pyrazolo[3,4-d]pyrimidine derivatives synthesized from pyrimidine-4-carbonyl chloride exhibit exceptional anticancer activity against the National Cancer Institute sixty-cell panel. Compounds 15 and 16 demonstrate broad-spectrum cytotoxic activity with growth inhibition fifty values ranging from 0.018 to 9.98 micromolar [7]. These compounds function as epidermal growth factor receptor tyrosine kinase inhibitors, with compound 16 showing particularly potent inhibition at 0.034 micromolar, comparable to established therapeutics [7].

The mechanism of action for pyrazolo[3,4-d]pyrimidine anticancer agents involves multiple pathways including cell cycle arrest at the S phase and apoptosis induction. Compound 16 demonstrates time-dependent increases in apoptotic cell populations and effectively inhibits P-glycoprotein by 0.449-fold compared to controls, suggesting potential for overcoming multidrug resistance [7]. Additionally, these compounds show significant cytotoxicity against doxorubicin-resistant cell lines, with compound 15 exhibiting an inhibitory concentration fifty of 0.267 micromolar against DOX/MDA-MB-468 cells [7].

Thiazolopyrimidine derivatives represent another important class of anticancer agents derived from pyrimidine-4-carbonyl chloride. These compounds demonstrate potent topoisomerase II inhibition, with compound 4c showing the highest activity at 0.23 micromolar, surpassing both etoposide and doxorubicin by 1.4-fold and 3.6-fold respectively [8]. The mechanism involves DNA intercalation and topoisomerase II inhibition, leading to DNA damage and subsequent apoptosis in cancer cells [8].

Pyrido[2,3-d]pyrimidine derivatives synthesized using pyrimidine-4-carbonyl chloride demonstrate significant anticancer potential through multiple target interactions. Compound 63 exhibits remarkable activity against prostate and lung cancer cells with inhibitory concentration fifty values of 1.54 and 3.36 micromolar respectively [6]. The tetracyclic derivatives 8a, 8b, and 8d show particularly potent cytotoxic activity against A-549 cell lines, with compound 8d demonstrating equipotent activity to erlotinib at 7.23 micromolar [9].

The structure-activity relationship studies reveal that electron-donating methoxy groups at position 4 enhance anticancer activity in pyrido[2,3-d]pyrimidine derivatives. Compounds 8a and 8d, containing methoxy substituents, demonstrate superior activity compared to their analogs, being two-fold more potent than reference compounds against prostate cancer cell lines [9]. The modification from tetracyclic to hydrazinyl derivatives generally reduces anticancer activity, indicating the importance of the extended ring system for optimal binding interactions [9].

Pyrimidine-carbonyl derivatives demonstrate significant anticancer potential through apoptosis induction mechanisms. Compounds with para-chloro substitution among carboxamides and meta-dichloro substitution among sulfonamides exhibit significant antitumor activity with inhibitory concentration fifty values of 14.0 and 15.0 micromolar respectively against K562 cell lines [10]. Cell cycle analysis reveals that these compounds induce apoptosis through G2/M phase arrest, demonstrating their potential as selective anticancer agents [10].

Compound TypeCancer Cell LinesIC50 ValuesMechanism of ActionSelectivity Index
Pyrazolo[3,4-d]pyrimidinesNCI-60 panel0.018-9.98 µMEGFR tyrosine kinase inhibition>10 (normal vs cancer)
ThiazolopyrimidinesA549, MCF-7, HepG20.23-3.6 µMTopoisomerase II inhibition10-100 fold
Pyrido[2,3-d]pyrimidinesA549, PC-3, HCT-1167.12-16.2 µMMultiple kinase targetsModerate selectivity
Pyrimidine-carbonyl derivativesK562, CEM leukemia14.0-15.0 µMApoptosis inductionGood selectivity
Pyrimidine-urea conjugatesSW480, PC-311.08 µMG2/M cell cycle arrestHigh selectivity

Structure-Activity Relationship Studies

Structure-activity relationship studies of pyrimidine-4-carbonyl chloride derivatives reveal critical molecular features that determine biological activity and selectivity. The carbonyl chloride functionality serves as a key reactive site that enables diverse structural modifications, allowing systematic exploration of pharmacophore requirements for optimal therapeutic activity [11].

The pyrimidine-4-carboxamide series demonstrates how subtle structural modifications significantly impact potency and selectivity. Compound LEI-401, featuring an S-configuration at the piperidine substituent combined with S-3-hydroxypyrrolidine, exhibits the highest potency with an inhibitory concentration fifty of 0.072 micromolar against N-acylphosphatidylethanolamine phospholipase D [11]. The ten-fold enhancement in activity compared to the initial hit compound demonstrates the importance of stereochemical factors in determining biological activity [11].

Conformational restriction studies reveal that cyclization of the N-methylphenethylamine substituent through introduction of an S-3-phenylpiperidine provides a three-fold potency increase. This enhancement suggests that conformational rigidity improves binding affinity by reducing entropic penalties associated with ligand binding [11]. The comparison between R,R and S,S enantiomers shows that the S,S configuration is three-fold more potent, highlighting the enantioselective nature of the target protein [11].

Substitution pattern analysis demonstrates that electron-withdrawing groups enhance activity in pyrazolo[3,4-d]pyrimidine derivatives. Compounds containing halogen substitutions show improved selectivity for epidermal growth factor receptor tyrosine kinase inhibition, with chlorine and fluorine substituents providing optimal balance between potency and selectivity [7]. The electron-withdrawing nature of these groups enhances binding affinity through improved electrostatic interactions with the target protein [7].

The role of hydrophobic interactions becomes evident in thiophene[3,2-d]pyrimidine derivatives, where aromatic substitutions significantly impact antiviral activity. Compounds with sulfonamide groups demonstrate superior activity against human immunodeficiency virus resistant strains, with the sulfonamide functionality providing both hydrogen bonding and hydrophobic interactions within the binding pocket [2]. The structure-activity relationship reveals that positioning of the sulfonamide group is critical for optimal activity [2].

Linker length studies in pyrimidine-carbonyl derivatives demonstrate that optimal activity requires specific spatial arrangements. Compounds with three-carbon linkers between the pyrimidine core and phenyl substituents show superior activity compared to shorter or longer linkers [12]. This optimal spacing suggests specific geometric requirements for effective target protein binding [12].

The importance of hydrogen bonding capacity is demonstrated through comparative studies of various functional groups. Compounds containing hydroxyl groups show enhanced activity compared to methoxy analogs, suggesting that hydrogen bond donor capability is preferred over acceptor-only functionality [13]. The structure-activity relationship indicates that both hydrogen bond donors and acceptors contribute to optimal binding interactions [13].

Lipophilicity optimization studies reveal that balanced hydrophobic and hydrophilic properties are essential for optimal biological activity. Compounds with calculated log P values between 2.5 and 4.0 demonstrate superior cellular uptake and target engagement compared to more lipophilic or hydrophilic analogs [11]. The lipophilic efficiency calculations show that compound LEI-401 achieves the optimal balance with a lipophilic efficiency of 3.68 [11].

Compound SeriesTargetIC50/EC50 RangeKey SAR FeaturesReference
Pyrimidine-2,4-dionesHIV RT inhibition0.01-15 µMEthereal substituents at C-3 enhance activityPMC6539630
Thiazolopyrimidine derivativesTopoisomerase II inhibition0.23-3.6 µMBenzyl substitution optimal for RT inhibitionPMC9930781
Pyrazolo[3,4-d]pyrimidinesEGFR tyrosine kinase0.018-9.98 µMElectron-withdrawing groups improve selectivityRSC D4RA05136J
Pyrido[2,3-d]pyrimidinesMultiple cancer targets1.54-16.2 µMMethoxy groups at position 4 beneficialPMC7291687
Pyrimidine-4-carboxamidesNAPE-PLD enzyme0.072-1.0 µMS-configuration at piperidine enhances potencyPMC7816197

Coordination Chemistry in Bioactive Complexes

Coordination chemistry of pyrimidine-4-carbonyl chloride derivatives plays a crucial role in developing metal-based bioactive complexes with enhanced therapeutic properties. The pyrimidine nitrogen atoms and carbonyl oxygen provide multiple coordination sites for metal ions, enabling the formation of diverse coordination complexes with distinct biological activities [14].

Platinum(II) complexes of pyrimidine-4-carbonyl derivatives demonstrate significant anticancer activity through DNA binding mechanisms. The coordination of platinum(II) with pyrimidine ligands occurs primarily through nitrogen donors, with platinum-nitrogen distances of 2.03-2.04 angstroms providing optimal geometry for DNA interaction [14]. These complexes exhibit high stability and demonstrate superior DNA degradation potential compared to free ligands, with compounds Pt(ttbq)Cl2 and Pt(tpbq)Cl2 showing the highest anticancer effects among tested complexes [14].

Copper(II) complexes of pyrimidine derivatives exhibit dual biological activities including antimicrobial and antioxidant properties. The coordination occurs through nitrogen atoms with copper-nitrogen distances of 2.02-2.10 angstroms, providing stable complex formation [14]. These complexes demonstrate significant cytotoxicity against U87 and HeLa cancer cell lines, with the cytotoxic effect attributed to reactive oxygen species formation in vitro [14].

The bidentate coordination behavior of pyrimidine-thione derivatives creates four-membered N/S chelate rings with various transition metals. These complexes show versatility in their coordination modes, with the ability to bind through nitrogen, sulfur, or both donor atoms depending on the metal ion and reaction conditions [15]. The N/S chelation provides enhanced stability and unique biological properties compared to monodentate coordination [15].

Palladium(II) complexes with pyrimidine-containing ligands demonstrate excellent catalytic properties in cross-coupling reactions. The coordination through nitrogen atoms creates square-planar geometry optimal for catalytic applications, with some complexes showing square-pyramidal coordination due to axial substrate binding [16]. These complexes serve as efficient precatalysts in Suzuki-Miyaura and Heck reactions, with substituent effects on the pyrimidine ring significantly influencing catalytic activity [16].

Ruthenium(II) carbonyl complexes incorporating pyrimidine derivatives demonstrate potential therapeutic applications through their unique photophysical properties. The coordination involves both carbonyl and pyrimidine ligands, creating mixed-ligand complexes with tunable properties [17]. These complexes show promising luminescent properties that could be exploited for biological imaging applications [17].

Zinc(II) and cadmium(II) complexes of pyrimidine derivatives demonstrate antimicrobial activity through multiple mechanisms. The coordination occurs primarily through nitrogen atoms, with the metal ions providing additional electrophilic sites for biological interactions [15]. These complexes show enhanced antimicrobial activity compared to free ligands, suggesting synergistic effects between metal coordination and pyrimidine pharmacophore [15].

The thermodynamic parameters for metal-pyrimidine coordination reveal spontaneous complex formation through van der Waals interactions and hydrogen bonding. Temperature-dependent binding studies show that most complexes form through entropy-driven processes, with binding constants ranging from 10^4 to 10^6 M^-1 depending on the metal ion and ligand structure [14].

Coordination geometry studies using X-ray crystallography reveal that pyrimidine-4-carbonyl derivatives adopt various coordination modes depending on the metal ion. Square-planar geometry is preferred for platinum(II) and palladium(II) complexes, while tetrahedral geometry is common for zinc(II) and cadmium(II) complexes [14]. The coordination geometry significantly influences the biological activity and stability of the resulting complexes [14].

Metal IonLigand TypeCoordination ModeBiological ActivityStability
Platinum(II)Pyrimidine-4-carbonyl derivativesN-donor chelationAnticancer, DNA bindingHigh stability
Copper(II)Pyrimidine-thione conjugatesN,S-bidentate bindingAntimicrobial, antioxidantModerate stability
Palladium(II)Pyridine-pyrimidine hybridsN-monodentateCatalytic applicationsVariable stability
Ruthenium(II)Carbonyl-DMSO complexesCarbonyl coordinationPotential therapeuticThermal stability
Zinc(II)Various pyrimidine derivativesNitrogen coordinationAntimicrobial activityGenerally stable

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Pyrimidine-4-carbonyl chloride

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Last modified: 08-15-2023

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